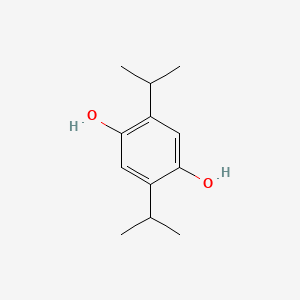

2,5-Di(propan-2-yl)benzene-1,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Di(propan-2-yl)benzene-1,4-diol is a hydroquinone derivative featuring two isopropyl (-CH(CH₃)₂) substituents at the 2- and 5-positions of the benzene ring. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to unsubstituted hydroquinone (benzene-1,4-diol) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Di(propan-2-yl)benzene-1,4-diol, and how can reaction progress be monitored?

- Methodological Answer : A common approach involves electrophilic substitution on hydroquinone derivatives, where isopropyl groups are introduced via Friedel-Crafts alkylation or catalytic alkylation. Reaction progress can be tracked using gas chromatography (GC) to identify intermediates and byproducts . Parallel analysis of aliquots from the reaction mixture ensures real-time monitoring without delaying synthesis. For purification, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm substitution patterns and symmetry. For example, the absence of aromatic protons (due to di-substitution) and the presence of isopropyl methyl groups (δ∼1.2–1.4 ppm) are diagnostic .

- FT-IR : O-H stretching (∼3200–3500 cm−1) and C-O vibrations (∼1200 cm−1) verify phenolic groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (C12H18O2, exact mass: 194.1307).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (N2/Ar) at −20∘C to prevent oxidation. Avoid exposure to light, as phenolic compounds are prone to photo-degradation . Pre-weighed aliquots in sealed vials reduce repeated handling.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the tautomeric behavior of this compound in covalent organic frameworks (COFs)?

- Methodological Answer : Density Functional Theory (DFT) calculations can compare the stability of tautomers (e.g., keto-enol forms) by evaluating Gibbs free energy differences. For example, studies on analogous benzene-1,4-diol derivatives revealed that water promotes tautomerism via hydrogen-bonding networks, which can be modeled using solvation models like SMD . This approach aids in designing COFs with tailored optoelectronic properties.

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial activity data may arise from variations in substituent positioning or assay conditions. Systematic structure-activity relationship (SAR) studies using derivatives (e.g., pyrimidine-thioethers) under standardized MIC (Minimum Inhibitory Concentration) protocols are essential . Cross-validation with computational docking (e.g., AutoDock Vina) identifies binding mode consistency across homologs.

Q. How can this compound be integrated into electrochemical sensors for catecholamine detection?

- Methodological Answer : Modify carbon-based electrodes (e.g., MWCNT paste) with the compound to enhance electrocatalytic activity. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) optimize parameters like pH and scan rate. For example, benzene-1,4-diol derivatives exhibit redox peaks near 0.2–0.4 V (vs. Ag/AgCl), enabling selective epinephrine detection .

Q. What role does steric hindrance from isopropyl groups play in ligand-protein binding mode transitions?

- Methodological Answer : Isopropyl groups may induce binding mode switches by sterically blocking canonical binding pockets. Comparative crystallography of ligand-enzyme complexes (e.g., carbonic anhydrase) with/without bulky substituents reveals conformational changes. For hydroquinone derivatives, adding substituents like carboxylic acids alters hydrogen-bonding networks, as shown in PDB structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Symmetry Effects

- 2,6-Bis(propan-2-yl)benzene-1,4-diol (a positional isomer):

This isomer, reported in metabolite studies, exhibits distinct steric and electronic properties due to the para-substitution of isopropyl groups. Such symmetry may influence intermolecular interactions in materials science or enzymatic binding . - 2,5-Di(cyclohexen-2-yl)benzene-1,4-diol (Compound 25): Substitution with cyclohexenyl groups increases hydrophobicity and steric hindrance, enhancing selectivity against HUVEC proliferation (IC₅₀ = 2.0 µM) while reducing toxicity to normal cells .

Key Observations :

- Bulky substituents (e.g., cyclohexenyl) improve selectivity for endothelial cells over cancer cells .

- Prenyl groups (in Compound 18) enhance antitumor activity but may increase toxicity .

Key Research Findings and Implications

- Environmental Persistence: Alkylated hydroquinones are less prone to microbial degradation than unsubstituted hydroquinone, raising concerns about bioaccumulation but offering stability in industrial applications .

- Photocatalytic Limitations: The electron-donating nature of hydroxyl groups in 2,5-di(propan-2-yl)benzene-1,4-diol may reduce charge separation efficiency in CTFs compared to quinone-based frameworks .

Properties

CAS No. |

2349-75-9 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2,5-di(propan-2-yl)benzene-1,4-diol |

InChI |

InChI=1S/C12H18O2/c1-7(2)9-5-12(14)10(8(3)4)6-11(9)13/h5-8,13-14H,1-4H3 |

InChI Key |

AMKFXDUNGJKVDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)C(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.